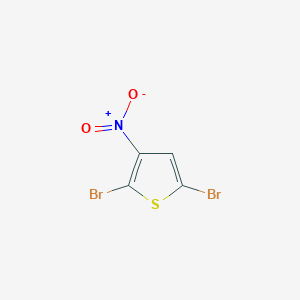

2,5-Dibromo-3-nitrothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJLCFYMHSSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406966 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-51-2 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromo-3-nitrothiophene for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dibromo-3-nitrothiophene in Modern Organic Synthesis

This compound is a key heterocyclic building block that holds significant potential for advancements in medicinal chemistry and materials science. Its unique trifunctional nature, characterized by two reactive bromine atoms and an electron-withdrawing nitro group on a thiophene core, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug discovery and organic electronics. The strategic placement of its functional groups allows for selective and sequential reactions, making it an invaluable tool for creating novel compounds with tailored properties. Thiophene-containing compounds are prevalent in a wide range of FDA-approved drugs, highlighting the importance of thiophene scaffolds in medicinal chemistry.[1][2][3]

Core Properties and Identification

CAS Number: 2160-51-2[4]

Molecular Formula: C₄HBr₂NO₂S[4]

Molecular Weight: 286.93 g/mol [4]

This substituted thiophene is a solid at room temperature and possesses a distinct set of physicochemical properties that are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Melting Point | 60-61 °C | |

| Boiling Point | 271.7 °C at 760 mmHg | |

| Density | 2.33 g/cm³ | |

| Flash Point | 118 °C |

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. While specific proprietary methods may vary, a common approach involves the nitration of 2,5-dibromothiophene. The conditions for this reaction must be carefully controlled to favor mono-nitration at the 3-position over dinitration or nitration at other positions.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dibromo-3-nitrothiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2,5-Dibromo-3-nitrothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—possessing two bromine atoms and a nitro group on a thiophene core—offers multiple reaction sites for further chemical elaboration, such as cross-coupling, reduction, and nucleophilic substitution. This guide provides an in-depth examination of its synthesis from 2,5-dibromothiophene, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations inherent to aromatic nitration.

The conversion hinges on the electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. Thiophene, being an electron-rich aromatic system, is highly susceptible to electrophilic attack. However, the presence of two deactivating bromine atoms on the starting material, 2,5-dibromothiophene, modulates this reactivity and directs the incoming electrophile to the available C3 or C4 positions. This guide will elucidate the causal factors behind each experimental step, empowering researchers to not only replicate the synthesis but also to adapt it based on a solid mechanistic understanding.

The Chemistry of Nitration: Mechanism and Rationale

The nitration of 2,5-dibromothiophene is a classic example of electrophilic aromatic substitution. The reaction proceeds through a well-established, multi-step mechanism.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ from the interaction of concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.

-

Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.

-

Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

This acid-base equilibrium is fundamental to the success of the reaction; the sulfuric acid acts as both a catalyst and a dehydrating agent, driving the formation of the essential nitronium ion.

Electrophilic Attack and the Sigma Complex

The electron-rich π-system of the 2,5-dibromothiophene ring attacks the nitronium ion. This is the rate-determining step of the reaction.

-

Regioselectivity: The bromine atoms at the C2 and C5 positions are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing due to resonance. In this substrate, the only available positions are C3 and C4. The attack occurs at the C3 (or C4) position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Re-aromatization

A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly added nitro group. This restores the aromaticity of the thiophene ring, yielding the final product, this compound.

Reaction Mechanism Overview

Caption: The mechanism of electrophilic nitration of 2,5-dibromothiophene.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and safety. Each step includes a rationale to ensure the procedure is self-validating and adaptable.

Materials and Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | Light yellow liquid | 3141-27-3 |

| Nitric Acid (conc.) | HNO₃ | 63.01 | Colorless liquid | 7697-37-2 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 7664-93-9 |

| This compound | C₄HBr₂NO₂S | 286.93 | Solid | 2160-51-2 |

Data sourced from PubChem and Sigma-Aldrich.

Step-by-Step Synthesis

CAUTION: This reaction is highly exothermic and involves corrosive, toxic materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Acid Mixture Preparation (The Nitrating Medium):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine concentrated sulfuric acid (e.g., 25 mL).

-

Rationale: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion.

-

Cool the flask in an ice/salt bath to 0-5 °C. This is a critical control point to manage the exothermicity of the subsequent steps.

-

-

Substrate Dissolution:

-

Slowly add 2,5-dibromothiophene (e.g., 0.05 mol) to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C.

-

Rationale: The bromine atoms deactivate the ring, making it less prone to polymerization in strong acid than unsubstituted thiophene, but careful temperature control is still paramount.

-

-

Nitration (The Core Reaction):

-

Slowly, dropwise, add concentrated nitric acid (e.g., 0.05 mol, 1 equivalent) via the dropping funnel to the reaction mixture.

-

CRITICAL: Maintain the internal temperature strictly between 0-5 °C throughout the addition. A rapid temperature increase indicates a runaway reaction.

-

Rationale: The slow addition of the limiting reagent (nitric acid) ensures that the nitronium ion concentration remains low and the heat generated can be effectively dissipated by the cooling bath. This minimizes the formation of dinitrated byproducts.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation (Product Quenching):

-

Fill a large beaker with a substantial amount of crushed ice (e.g., 500 g).

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Rationale: This step quenches the reaction by diluting the acid and precipitating the water-insoluble organic product. The large volume of ice absorbs the significant heat of dilution of sulfuric acid.

-

A solid precipitate (the crude product) should form. Allow the ice to melt completely.

-

-

Purification:

-

Collect the crude solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Wash the cake with a small amount of cold methanol or ethanol to remove more soluble impurities.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the purified this compound as a crystalline solid.

-

Rationale: Recrystallization is a powerful purification technique that separates the desired product from impurities based on differences in solubility.

-

Experimental Workflow Diagram

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,5-Dibromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitrothiophene is a substituted thiophene ring, a heterocyclic compound widely recognized as a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties and substitution pattern of this molecule make it a valuable intermediate in the synthesis of novel bioactive compounds and organic electronic materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from closely related analogues to provide a robust and scientifically grounded prediction. This approach not only offers a valuable reference for the characterization of this compound but also serves as an educational framework for spectral interpretation of similarly substituted heteroaromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single resonance corresponding to the sole proton on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.50 - 7.80 | Singlet (s) |

Analysis and Rationale:

The thiophene ring proton at the C-4 position is the only proton present in the molecule. Its chemical shift is influenced by several factors:

-

Deshielding by the Aromatic Ring: The inherent aromaticity of the thiophene ring deshields the ring protons, causing them to resonate at a relatively high chemical shift.

-

Inductive Effect of Bromine: The two bromine atoms at positions 2 and 5 are electronegative and exert a deshielding inductive effect, further shifting the H-4 resonance downfield.

-

Anisotropic Effect of the Nitro Group: The nitro group at the C-3 position is a strong electron-withdrawing group. Its anisotropic effect can either shield or deshield the adjacent proton depending on its orientation relative to the magnetic field. In this case, a significant deshielding effect is anticipated.

Considering these factors and comparing with the known chemical shift of the proton in 2,5-dibromothiophene (approximately 6.8 ppm), the strong electron-withdrawing nature of the nitro group at the adjacent C-3 position is expected to cause a substantial downfield shift into the 7.50 - 7.80 ppm range. Since there are no adjacent protons, the signal will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each of the carbon atoms in the thiophene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 115 - 125 |

| C-3 | 145 - 155 |

| C-4 | 128 - 135 |

| C-5 | 110 - 120 |

Analysis and Rationale:

The chemical shifts of the carbon atoms are determined by the electronic environment created by the substituents:

-

C-2 and C-5 (Carbons bonded to Bromine): The direct attachment of bromine atoms causes a significant upfield shift due to the "heavy atom effect," which is partially counteracted by bromine's electronegativity. The chemical shifts for carbons attached to bromine in brominated thiophenes typically fall in the 110-125 ppm range.

-

C-3 (Carbon bonded to the Nitro Group): The nitro group is strongly electron-withdrawing, leading to a significant deshielding of the attached carbon atom. This will result in a downfield shift, placing the C-3 resonance in the 145-155 ppm region.

-

C-4 (Carbon bonded to Hydrogen): This carbon is influenced by the adjacent electron-withdrawing nitro group and the bromine atom at C-5. Its chemical shift is expected to be in the aromatic region, predicted to be between 128 and 135 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is an issue.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds will allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

5. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing: Manually phase the spectra to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: For the ¹H spectrum, integrate the signal to confirm the presence of a single proton.

Visualization of Key Structural Features and NMR Logic

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and comparative data from analogous structures. The provided detailed experimental protocol offers a robust framework for researchers to acquire high-quality, verifiable NMR data. While the spectral information presented herein is predictive, it serves as a strong foundation for the initial identification and characterization of this important synthetic intermediate. Experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future work in the fields of drug discovery and materials science.

References

- This guide utilizes predictive data based on established NMR principles and spectral data of related compounds, as direct experimental spectra for this compound are not widely available in the public domain.

Sources

Chemical structure and IUPAC name of 2,5-Dibromo-3-nitrothiophene

An In-Depth Technical Guide to 2,5-Dibromo-3-nitrothiophene: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its strategic arrangement of two bromine atoms and an electron-withdrawing nitro group on a thiophene core provides multiple reactive sites, enabling the construction of complex molecular architectures. For researchers in materials science and drug discovery, this reagent is a key intermediate for synthesizing conjugated polymers, organic electronics, and a wide range of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characteristic reactivity in cross-coupling reactions, and applications, providing field-proven insights for its effective utilization in the laboratory.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The structure of this compound is defined by a five-membered thiophene ring substituted at the C2 and C5 positions with bromine atoms and at the C3 position with a nitro group.

The IUPAC name for this compound is This compound [1]. Its key properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2160-51-2 | PubChem[1] |

| Molecular Formula | C₄HBr₂NO₂S | PubChem[1] |

| Molecular Weight | 286.93 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(SC(=C1[O-])Br)Br | PubChem[1] |

| InChI Key | HYJLCFYMHSSKHD-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (Typical) | N/A |

| XLogP3 | 3.5 | PubChem[1] |

Synthesis of this compound

The most common and direct method for preparing this compound is through the electrophilic nitration of 2,5-dibromothiophene[2]. The thiophene ring is electron-rich and susceptible to electrophilic substitution; however, the reaction must be carefully controlled to achieve mono-nitration at the desired position and avoid the formation of dinitro byproducts[3].

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (or fuming sulfuric acid) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically below 30°C) using an ice bath is critical. This precaution minimizes the rate of side reactions, such as oxidation of the thiophene ring and the formation of the thermodynamically stable, but often undesired, 2,5-dibromo-3,4-dinitrothiophene isomer[3].

-

Work-up: The reaction mixture is quenched by pouring it onto ice. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it precipitates the solid organic product, which is insoluble in the aqueous medium.

Detailed Experimental Protocol: Nitration of 2,5-Dibromothiophene

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,5-dibromothiophene (1 equivalent) to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1.0-1.2 equivalents) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a solid.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki and Stille cross-coupling reactions, which are cornerstone methods for C-C bond formation[4]. These reactions allow for the selective substitution of one or both bromine atoms.

Expertise Insight: The C5-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond. This regioselectivity is attributed to the electronic influence of the adjacent nitro group at the C3 position, which makes the C2 carbon more electron-deficient and the C2-Br bond stronger and less reactive[5]. This allows for selective mono-arylation at the C5 position under controlled conditions[6][7].

The Suzuki reaction couples an organoboron reagent (boronic acid or ester) with an organohalide[5]. It is widely favored due to the stability and low toxicity of the boron reagents and the generally high yields[8]. Thiophene derivatives synthesized via this method have shown potential as antibacterial and anti-tumor agents[9].

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol), the desired arylboronic acid (1.1 mmol for mono-coupling, 2.5 mmol for double-coupling), and a base such as K₃PO₄ (3-4 mmol)[9].

-

Catalyst: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio)[6].

-

Reaction: Heat the reaction mixture with stirring (e.g., at 90°C) for 12-24 hours, monitoring by TLC[9].

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Stille reaction pairs an organohalide with an organotin (stannane) reagent[4]. A key advantage is its tolerance for a vast array of functional groups, including esters and nitro groups, making it highly reliable for complex molecule synthesis[10][11]. However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts after the reaction[4][12].

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 eq) in a dry, degassed solvent like DMF or toluene.

-

Additives: Add any co-catalysts or additives, such as CuI (0.1 eq) and LiCl (3-5 eq), which can accelerate the transmetalation step[12].

-

Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).

-

Stannane: Add the organostannane reagent (e.g., tributyl(aryl)tin) (1.1-1.5 eq) and purge the mixture with inert gas.

-

Reaction: Heat the solution (e.g., 40-80°C) until the starting material is consumed as monitored by TLC[12].

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF or NH₄OH to remove tin byproducts[12].

-

Purification: Dry the organic phase and concentrate. Purify the residue by column chromatography.

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest to medicinal chemists and materials scientists.

-

Drug Discovery: Nitroaromatic compounds are a crucial class of molecules with a wide range of biological activities and are used as drugs[13]. The thiophene scaffold is a "privileged structure" in drug design[14]. By using the cross-coupling methods described, the dibromo-nitrothiophene core can be elaborated into complex molecules. For instance, subsequent reduction of the nitro group to an amine allows for the synthesis of amides, ureas, and other functionalities common in pharmacologically active compounds, including kinase inhibitors and antibacterial agents[3][14].

-

Materials Science: Thiophene-based oligomers and polymers are central to the field of organic electronics. The polymerization of substituted thiophenes, often initiated from dibrominated monomers, leads to conjugated polymers like poly(3-alkylthiophene)s, which are used in organic photovoltaics (solar cells) and thin-film transistors[2][15]. The nitro group can be used to tune the electronic properties of the resulting material or as a precursor to other functional groups.

Safety and Handling

As a halogenated nitroaromatic compound, this compound and its precursors require careful handling.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].

-

Hazards: While specific data for this exact compound is limited, related compounds like 2,5-dibromothiophene are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[16]. Nitro-containing compounds should be treated as potentially toxic.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[16][17].

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to the toxicity of reagents like organotins used in Stille couplings, special care must be taken with waste streams[4].

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the nitro group, provides a reliable pathway to a diverse range of high-value compounds. For researchers in drug development and materials science, a solid understanding of its synthesis, handling, and reaction protocols is essential for leveraging its full potential in creating novel and functional molecules.

References

-

Squeo, B. M., & Vurro, D. "Thiophene-Based Trimers and Their Bioapplications: An Overview." PMC - PubMed Central, 2021. Available at: [Link]

-

PubChem. "this compound." National Center for Biotechnology Information. Available at: [Link]

-

NROChemistry. "Stille Coupling." Available at: [Link]

-

Chemistry Central Journal. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene." Springer Nature. Available at: [Link]

-

SpectraBase. "2,5-Dibromo-3,4-dinitro-thiophene." John Wiley & Sons, Inc. Available at: [Link]

-

ResearchGate. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects." Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. "A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene." JOCPR. Available at: [Link]

-

OpenOChem Learn. "Stille Coupling." Available at: [Link]

-

Chemistry Central Journal. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." Available at: [Link]

-

Organic Chemistry Portal. "Stille Coupling." Available at: [Link]

-

Molecules. "Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects." MDPI. Available at: [Link]

-

Molecules. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." PubMed Central. Available at: [Link]

-

MDPI. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects." Available at: [Link]

-

Molecules. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects." PubMed Central. Available at: [Link]

-

MDPI. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." Available at: [Link]

-

University of Windsor. "The Mechanisms of the Stille Reaction." Available at: [Link]

-

PubChem. "2-Bromo-5-nitrothiophene." National Center for Biotechnology Information. Available at: [Link]

-

MDPI. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core." Available at: [Link]

-

Arkivoc. "Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry." Available at: [Link]

Sources

- 1. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-二溴噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. jocpr.com [jocpr.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2,5-Dibromo-3-nitrothiophene: A Technical Guide for Researchers

Introduction

2,5-Dibromo-3-nitrothiophene is a substituted thiophene derivative of significant interest in synthetic organic chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-withdrawing nitro group and the halogen substituents on the thiophene ring, make it a valuable building block for novel pharmaceuticals and organic electronic materials. Accurate structural elucidation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy of this compound, offering researchers a comprehensive reference for its characterization.

Molecular Structure and Properties

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.[3] For this compound, electron ionization (EI) mass spectrometry is a suitable method for generating characteristic fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the EI-mass spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the crystalline solid is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinctive pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[4][5] This results in a characteristic isotopic cluster for bromine-containing fragments, with peaks at M, M+2, and M+4, where M represents the mass of the fragment with two ⁷⁹Br atoms. For a molecule with two bromine atoms, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 1:2:1.[5][6]

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Remarks |

| 285, 287, 289 | [C₄HBr₂NO₂S]⁺• | Molecular ion peak cluster (M⁺•), with the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 255, 257, 259 | [C₄HBr₂OS]⁺• | Loss of a nitro group (•NO₂). |

| 240, 242 | [C₄HBrS]⁺• | Loss of a nitro group (•NO₂) and a bromine radical (•Br). |

| 206, 208 | [C₄HBr₂S]⁺• | Loss of a nitro group (•NO₂). |

| 161 | [C₄HS]⁺ | Loss of two bromine radicals (•Br) and a nitro group (•NO₂). |

| 127 | [I]⁺ | Not expected. |

| 82 | [C₃H₂S]⁺ | A common fragment in the mass spectra of thiophenes. |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is primarily driven by the cleavage of the weakest bonds and the formation of stable fragments. The initial fragmentation is likely the loss of the nitro group, followed by the loss of bromine atoms.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. An IR beam is passed through the ATR crystal, and the evanescent wave that penetrates a short distance into the sample is partially absorbed.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the nitro group, the thiophene ring, and the carbon-bromine bonds. The presence of the electron-withdrawing nitro group can influence the vibrational frequencies of the thiophene ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100 | C-H stretching | Aromatic C-H stretch of the thiophene ring. |

| 1550-1475 | Asymmetric NO₂ stretch | A strong and characteristic absorption for aromatic nitro compounds.[7][8] |

| 1360-1290 | Symmetric NO₂ stretch | Another strong and characteristic absorption for aromatic nitro compounds.[7][8] |

| 1430-1650 | C=C stretching | Aromatic ring stretching vibrations of the thiophene ring.[9] |

| 890-835 | C-N stretching | Stretch of the bond connecting the nitro group to the thiophene ring. |

| Below 700 | C-Br stretching | Carbon-bromine stretching vibrations typically appear in the fingerprint region. |

Workflow for IR Spectral Analysis

Caption: Workflow for the acquisition and analysis of the IR spectrum.

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust framework for the unambiguous identification and structural characterization of this compound. The predicted mass spectrum, with its characteristic isotopic pattern for two bromine atoms, serves as a unique fingerprint for the molecule. The infrared spectrum confirms the presence of the key functional groups, namely the nitro group and the substituted thiophene ring. This technical guide, by providing detailed experimental considerations and interpretative insights, aims to empower researchers in their pursuit of novel applications for this versatile chemical compound.

References

- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem. (n.d.).

- Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds | Study notes Art | Docsity. (2022, September 26).

- 2,5-Dibromo-3,4-dinitro-thiophene - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- a) Infrared spectrum of randomly oriented 4-nitrothiophenol on mid-IR... - ResearchGate. (n.d.).

- Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - PubMed. (2014, April 2).

- IR: nitro groups. (n.d.).

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1).

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

- Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.).

- Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 2-(2-bromophenyl)propene - Benchchem. (n.d.).

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- 2-Nitrothiophene(609-40-5)IR1 - ChemicalBook. (n.d.).

- 2-Nitrothiophene - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).

- This compound | C4HBr2NO2S | CID 4961895 - PubChem. (n.d.).

- 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem - NIH. (n.d.).

- Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26).

- 2,5-Dibromo-3,4-dinitrothiophene 99 GC 52431-30-8 - Sigma-Aldrich. (n.d.).

- Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3).

- 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem. (n.d.).

- This compound | CAS#:2160-51-2 | Chemsrc. (2025, August 27).

- Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5).

- 2,5-Dibromothiophene(3141-27-3)IR1 - ChemicalBook. (n.d.).

- 2,5-Dibromothiophene - SpectraBase. (n.d.).

- Charge-exchange mass spectra of thiophene, pyrrole and furan - RSC Publishing. (n.d.).

- 2,5-Dibromo-3-methylthiophene - the NIST WebBook. (n.d.).

- The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. (n.d.).

- 2,5-DIBROMOTHIOPHENE (3141-27-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.).

- Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) - YouTube. (2025, February 14).

- 2,5-Dibromothiophene | CAS 3141-27-3 | SCBT. (n.d.).

- mass spectra - the M+2 peak - Chemguide. (n.d.).

- (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives - ResearchGate. (2025, August 7).

Sources

- 1. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2160-51-2 | Chemsrc [chemsrc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. savemyexams.com [savemyexams.com]

- 5. whitman.edu [whitman.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. globalresearchonline.net [globalresearchonline.net]

Navigating the Synthetic Potential of 2,5-Dibromo-3-nitrothiophene: An In-depth Technical Guide

Abstract

2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the thiophene ring imparts a unique and exploitable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this molecule, focusing on nucleophilic aromatic substitution (SNAr), selective reduction of the nitro moiety, and palladium-catalyzed cross-coupling reactions. By delving into the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic potential of this compound.

Introduction: The Strategic Importance of this compound

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to engage in a wide range of biological interactions.[1] The value of this compound as a synthetic intermediate lies in the orthogonal reactivity of its substituents. The nitro group profoundly influences the electronic landscape of the thiophene ring, activating it for specific transformations. Concurrently, the two bromine atoms at the C2 and C5 positions serve as versatile handles for the introduction of molecular complexity through various cross-coupling methodologies.

The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack. Furthermore, this group can be chemically reduced to an amine, providing a pathway to a different class of derivatives with altered electronic and steric properties. This guide will systematically dissect these reactivity patterns, offering both mechanistic understanding and practical, field-proven protocols.

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved in a two-step sequence starting from thiophene. The initial step involves the selective dibromination at the electron-rich α-positions (C2 and C5), followed by a controlled nitration.

Step 1: Synthesis of 2,5-Dibromothiophene

The direct bromination of thiophene using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a highly efficient method for producing 2,5-dibromothiophene.[2] The reaction proceeds readily due to the high reactivity of the α-positions of the thiophene ring towards electrophilic substitution.

Experimental Protocol: Synthesis of 2,5-Dibromothiophene

| Reagent/Solvent | Molar Eq. | Notes |

| Thiophene | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 2.05 | Slightly in excess to ensure complete dibromination |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

In a round-bottom flask protected from light, dissolve thiophene in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NBS in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromothiophene, which can be purified by distillation.

Step 2: Nitration of 2,5-Dibromothiophene

The introduction of a single nitro group at the C3 position requires careful control of nitrating conditions to avoid the formation of dinitrated byproducts. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Notes |

| 2,5-Dibromothiophene | 1.0 | Starting material |

| Conc. Sulfuric Acid | - | Solvent and catalyst |

| Conc. Nitric Acid | 1.1 | Nitrating agent |

Procedure:

-

To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 2,5-dibromothiophene with stirring.

-

Maintain the temperature at 0 °C and add concentrated nitric acid dropwise.

-

Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Reactivity of the Nitro Group and Adjacent Positions

The powerful electron-withdrawing capacity of the nitro group is the primary driver of the molecule's reactivity, particularly in nucleophilic aromatic substitution and the chemical transformation of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the C3 position, along with the inherent electron-withdrawing nature of the sulfur atom in the thiophene ring, activates the C2- and C5-bromo positions for nucleophilic aromatic substitution. However, the bromine at the C2 position, being ortho to the nitro group, is significantly more activated towards nucleophilic attack than the bromine at the C5 position, which is in a meta-like relationship. Kinetic studies on the related 2-bromo-3-nitrothiophene have shown that it readily undergoes SNAr with various amines.[3]

Experimental Protocol: General Procedure for SNAr with Amines

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | Substrate |

| Amine (primary or secondary) | 1.2 - 2.0 | Nucleophile |

| Base (e.g., K₂CO₃, Et₃N) | 2.0 - 3.0 | Acid scavenger |

| Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) | - | Solvent |

Procedure:

-

In a sealed tube or round-bottom flask, combine this compound, the amine, and the base.

-

Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal transformation, as it dramatically alters the electronic properties of the thiophene ring and provides a new site for functionalization. This reduction can be achieved using various methods, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.[4][5] For substrates containing bromine atoms, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions, methods like reduction with metals in acidic media are often preferred.[6]

A procedure analogous to the reduction of 2,5-dibromo-3,4-dinitrothiophene using tin metal in hydrochloric acid is highly effective.[7]

Experimental Protocol: Reduction to 3-Amino-2,5-dibromothiophene

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | Substrate |

| Tin (Sn) metal powder | ~5.0 | Reducing agent |

| Concentrated Hydrochloric Acid (HCl) | - | Acidic medium |

| Sodium Hydroxide (NaOH) solution | - | For workup |

| Ethyl Acetate (EtOAc) | - | Extraction solvent |

Procedure:

-

Suspend this compound in concentrated HCl and cool the mixture in an ice bath.

-

Slowly add tin powder in portions, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture vigorously under an inert atmosphere until the starting material is consumed (as monitored by TLC).

-

Carefully basify the reaction mixture with a cold aqueous solution of NaOH to a pH > 10.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-amino-2,5-dibromothiophene can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms at the C2 and C5 positions are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. A key aspect of these reactions is the regioselectivity, which is dictated by the electronic and steric environment of the two bromine atoms.

Regioselectivity in Cross-Coupling

In 3-substituted-2,5-dibromothiophenes, the bromine at the C5 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C2 position.[3][8][9] This is attributed to the C5 position being less sterically hindered and electronically distinct. The strong electron-withdrawing nitro group at C3 is expected to further differentiate the two positions, although its electronic influence on the ortho C2 and meta-like C5 positions can be complex. However, based on extensive literature on similar systems, selective mono-functionalization at the C5 position is the anticipated outcome under controlled conditions (e.g., using one equivalent of the coupling partner).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the thiophene core and various aryl or vinyl boronic acids or esters.[10]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | Substrate |

| Arylboronic Acid | 1.0 - 1.1 | Coupling partner for mono-coupling |

| Pd Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates boronic acid |

| Solvent (e.g., 1,4-Dioxane/H₂O) | - | Solvent system |

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS indicates completion.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-bromo-5-aryl-3-nitrothiophene product.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, utilizing organostannane reagents.[11] These reagents are often tolerant of a wide range of functional groups, making them suitable for use with the nitro-functionalized thiophene.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the aryl bromide with a primary or secondary amine.[2][12] Similar to the Suzuki coupling, this reaction is expected to proceed with high regioselectivity at the C5 position.

Reactivity of the C4-H Bond

The lone proton at the C4 position of this compound is highly acidic due to the inductive effects of the adjacent nitro group and the two bromine atoms. This acidity makes the C4 position susceptible to deprotonation by a strong base, such as an organolithium reagent, creating a nucleophilic center for subsequent reaction with an electrophile. This provides a powerful, alternative strategy for functionalization that is orthogonal to the palladium-catalyzed cross-coupling of the C-Br bonds. Care must be taken, however, as organolithium reagents can also engage in halogen-lithium exchange with the C-Br bonds.[13] The reaction outcome is often dependent on the specific organolithium reagent used, the temperature, and the nature of the electrophilic trap.

Conclusion

This compound is a richly functionalized building block with a predictable yet versatile reactivity profile. The electron-withdrawing nitro group serves as a powerful control element, directing nucleophilic aromatic substitution to the C2 position and activating the C4 proton for deprotonation. Conversely, the bromine atoms, particularly at the less-hindered C5 position, are prime sites for palladium-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amine, fundamentally altering the electronic character of the molecule and opening up new avenues for derivatization. By understanding these distinct modes of reactivity, researchers can strategically and selectively functionalize each position on the thiophene ring, making this compound an invaluable tool in the synthesis of complex molecular targets for drug discovery and materials science.

References

- Guidechem. (n.d.). How to Prepare 2,5-DIBROMO-3,4-DINITROTHIOPHENE and Its Application.

- NROChemistry. (n.d.). Stille Coupling.

- D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? The Journal of Organic Chemistry, 71(14), 5144–5150.

- Chauhan, P. S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(7), 1743.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Journal of Chemical Research. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene.

- Ahmad, B., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44.

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene.

- Durka, K., et al. (2013). The Influence of Boronate Groups on the Selectivity of the Br–Li Exchange in Model Dibromoaryl Boronates. Organometallics, 32(10), 3074-3084.

- The Journal of Organic Chemistry. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes.

- Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5217.

- ResearchGate. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

- Motoyama, Y., et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene.

- YouTube. (2021).

- ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- Organic Syntheses. (2011). Stille Coupling.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- YouTube. (2025).

- ResearchGate. (n.d.). Palladium(0)

- PubChem. (n.d.). This compound.

- Cognizance Journal of Multidisciplinary Studies. (n.d.).

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 2,5-Dibromo-3-nitrothiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound of significant interest in materials science and medicinal chemistry. Its unique electronic structure, governed by the interplay between the electron-donating thiophene ring and potent electron-withdrawing nitro and bromo substituents, makes it a versatile building block for novel organic semiconductors and pharmacologically active molecules. This guide provides a comprehensive analysis of its core electronic properties, experimental characterization protocols, and reactivity, offering a foundational understanding for its application in advanced research and development.

Introduction: The Significance of a Highly Functionalized Thiophene Core

Thiophene and its derivatives are fundamental components in the development of conjugated polymers and small molecules for organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Their utility stems from the electron-rich nature of the sulfur-containing five-membered ring. The strategic placement of electron-withdrawing and electron-donating groups allows for precise tuning of the frontier molecular orbital (HOMO-LUMO) energy levels, which in turn dictates the material's optical and electronic properties, such as the band gap.[1]

This compound stands out as a particularly valuable synthon. The two bromine atoms at the 2- and 5-positions serve as reactive handles for carbon-carbon bond formation via cross-coupling reactions, while the powerful electron-withdrawing nitro group at the 3-position profoundly modulates the electron density of the thiophene ring. This pre-functionalization allows for the synthesis of complex, electron-deficient systems with tailored properties.[2] Understanding the intrinsic electronic landscape of this molecule is therefore paramount to predicting its behavior and designing next-generation materials.

Molecular Structure and Electronic Influence

The electronic character of this compound is a direct consequence of its molecular architecture. The central thiophene ring is flanked by two bromine atoms and substituted with a nitro group, leading to a significant polarization of the molecule.

Inductive and Resonance Effects

The electronic properties are dominated by two primary factors:

-

Inductive Effects (-I): The highly electronegative nitro group and bromine atoms exert a strong electron-withdrawing inductive effect. This pulls electron density away from the thiophene ring through the sigma bonds, rendering the ring electron-deficient.

-

Resonance Effects (-M): The nitro group also exerts a powerful electron-withdrawing resonance (mesomeric) effect by delocalizing the pi-electrons of the thiophene ring onto its oxygen atoms. This effect is most pronounced at the positions ortho and para to the nitro group.

These combined effects significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Caption: Dominant electronic effects in this compound.

Frontier Molecular Orbitals and Reactivity

A hard molecule is characterized by a large HOMO-LUMO gap, indicating high kinetic stability, whereas a soft molecule has a small gap.[5] The strong electron-withdrawing nature of the substituents in this compound is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted thiophene, making it more reactive and shifting its absorption spectrum.

Table 1: Predicted Quantum Chemical Parameters (Illustrative)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| EHOMO | Lowered (e.g., < -6.0 eV) | Reduced electron-donating ability; higher ionization potential. |

| ELUMO | Significantly Lowered | Increased electron-accepting ability; higher electron affinity. |

| HOMO-LUMO Gap (ΔE) | Reduced | Indicates higher reactivity and a red-shift in UV-Vis absorption.[5] |

| Electronegativity (χ) | High | Reflects the molecule's ability to attract electrons.[6] |

| Chemical Hardness (η) | Low | A smaller HOMO-LUMO gap correlates with lower hardness (i.e., higher reactivity).[5][6] |

Note: These are illustrative values based on trends observed in similar substituted thiophenes. Actual values would require specific DFT calculations.

The distribution of these orbitals is also critical. Typically, for such substituted thiophenes:

-

The HOMO is primarily localized on the thiophene ring, particularly involving the sulfur atom's p-orbitals.

-

The LUMO is expected to be heavily localized on the electron-deficient nitrothiophene moiety, indicating that this is the most likely site for nucleophilic attack or electron injection.

Experimental Characterization

A multi-faceted approach is required to experimentally validate the electronic properties of this compound.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[1] By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), one can approximate the orbital energies.

Core Principle: The oxidation potential relates to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO.

-

Preparation of Solution:

-

Dissolve 1-5 mM of this compound in a suitable anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity. TBAPF₆ is chosen for its wide electrochemical window and good solubility.[7]

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Perform a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit to observe oxidation, then reversing to a negative limit to observe reduction. A typical scan rate is 50-100 mV/s.[8]

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Estimate the HOMO and LUMO levels using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:

-

HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is calculated as E_gap = |LUMO - HOMO|.

-

Caption: Standard experimental workflow for Cyclic Voltammetry.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: This technique measures electronic transitions, primarily the HOMO-to-LUMO transition. Due to the extended conjugation and strong withdrawing groups, this compound is expected to show an absorption maximum (λ_max) at a longer wavelength compared to unsubstituted 2,5-dibromothiophene. The optical band gap can be estimated from the onset of the absorption edge (λ_onset) using the formula: E_gap (eV) = 1240 / λ_onset (nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The chemical shifts are heavily influenced by the electronic environment. The single proton on the thiophene ring is expected to be significantly downfield (higher ppm) due to the strong deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring.

Reactivity and Synthetic Applications

The electronic properties of this compound directly dictate its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10]

-

Reactivity of C-Br Bonds: The bromine atoms at the 2- and 5-positions are excellent leaving groups for such reactions. The C2 position in thiophenes is generally more electron-deficient and reactive than the C3 position.[11] In this molecule, both C2 and C5 are activated. However, regioselectivity can often be achieved by controlling reaction conditions. Studies on similar molecules like 2,5-dibromo-3-hexylthiophene have shown that coupling often occurs preferentially at the C5 position.[12][13]

-

Role of the Nitro Group: The electron-withdrawing nitro group further activates the C-Br bonds toward oxidative addition, the rate-determining step in many cross-coupling cycles. This enhanced reactivity allows for coupling reactions to proceed under milder conditions than might be required for less activated dibromothiophenes.

This makes this compound an ideal starting material for synthesizing a wide array of derivatives where the bromine atoms are replaced with aryl, vinyl, or other functional groups, enabling the construction of complex conjugated systems.[14]

Conclusion

This compound is a molecule defined by a highly polarized electronic structure. The synergistic electron-withdrawing effects of the nitro and bromo substituents create an electron-deficient thiophene core with lowered HOMO and LUMO energy levels. This unique electronic profile not only makes it an intriguing subject for fundamental study but also confers upon it significant reactivity as a building block in organic synthesis. Its activated C-Br bonds are primed for cross-coupling reactions, providing a clear pathway for the creation of advanced materials for organic electronics and complex molecules for pharmaceutical research. A thorough understanding of its electronic properties through both computational and experimental methods is the key to unlocking its full potential.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. JOCPR, 6(5), 883-885. Retrieved from [Link]

-

Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

-

South African Chemical Institute. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2,5-Dibromothiophene. SpectraBase. Retrieved from [Link]

-

Springer Nature. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal, 12(48). Retrieved from [Link]

-

ResearchGate. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(9), 1419. Retrieved from [Link]

-

MDPI. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(8), 1347. Retrieved from [Link]

-

ResearchGate. (2022). Electrochemical Properties and PhotonicStudy of Redox-Active Thiophene-EDTT Units as New Electroactive Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. Journal of the Indian Chemical Society, 99(11), 100755. Retrieved from [Link]

-

E3S Web of Conferences. (2019). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 117, 00010. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

ResearchGate. (2014). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dibromothiophene. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2016). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Electrochemical Relaxation Studies of Bithiophene and Bromothiophene as Conducting Copolymer. 25(10), 5431-5436. Retrieved from [Link]

-

MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 4272. Retrieved from [Link]

-

ResearchGate. (2005). Article. Retrieved from [Link]

-

ResearchGate. (2014). Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]